1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their ability to interact with various biological targets . This compound, in particular, is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with a 4-(2-methylpropoxy)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a dicarboxylic acid derivative can lead to the formation of the pyrrolidine-2,5-dione ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps. The choice of solvents, temperature, and pressure are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different substitution patterns.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-(2-methylpropoxy)phenyl group enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets .
Properties
CAS No. |
62582-39-2 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
1,3-dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21NO3/c1-11(2)10-20-13-7-5-12(6-8-13)16(3)9-14(18)17(4)15(16)19/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
RYIIKOGSBQMEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2(CC(=O)N(C2=O)C)C |
Origin of Product |
United States |
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